Interiorin D
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Overview
Description
Interiorin D is a natural product belonging to the class of phenylpropanoids and lignans. It is primarily derived from the plant species Kadsura heteroclita, which is part of the Schisandraceae family . This compound has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Interiorin D involves complex organic reactions. One of the key steps in its synthesis is the intramolecular radical spirocyclisation reaction, which mimics a crucial step in the proposed biosynthesis of the interiorins . This reaction involves the formation of a dibenzocyclooctadiene lignan structure, which is characteristic of this compound.
Industrial Production Methods: Industrial production of this compound is typically achieved through the extraction of the compound from the stems of Kadsura heteroclita. The extraction process involves the use of ethanol to obtain the active constituents, followed by purification using techniques such as high-resolution ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Interiorin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Interiorin D has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the biosynthesis of lignans and phenylpropanoids.
Industry: The compound is also used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Interiorin D involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways. The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage to cells . Additionally, this compound may influence the expression of genes involved in inflammation, further contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
- Heteroclitin D
- Interiorin C
- Heteroclitin G
Comparison: Interiorin D shares structural similarities with other lignans such as heteroclitin D, interiorin C, and heteroclitin G. it is unique in its specific arrangement of functional groups, which contributes to its distinct biological activities . For instance, while all these compounds exhibit antioxidant properties, this compound has been found to have superior blood tonic efficacy compared to its counterparts .
Properties
Molecular Formula |
C29H28O8 |
---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
(19,20-dimethoxy-13,14-dimethyl-18-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-12-yl) benzoate |
InChI |
InChI=1S/C29H28O8/c1-15-10-18-11-20(30)24(32-3)27(33-4)29(18)13-34-26-22(29)19(12-21-25(26)36-14-35-21)23(16(15)2)37-28(31)17-8-6-5-7-9-17/h5-9,11-12,15-16,23H,10,13-14H2,1-4H3 |
InChI Key |
CDTXQJPXMUPNAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC(=O)C(=C(C23COC4=C3C(=CC5=C4OCO5)C(C1C)OC(=O)C6=CC=CC=C6)OC)OC |
Origin of Product |
United States |
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